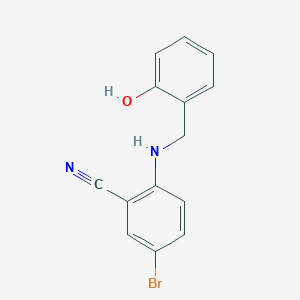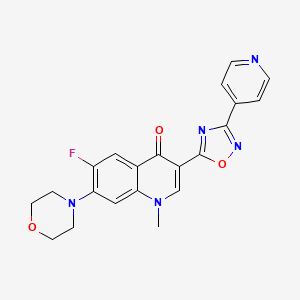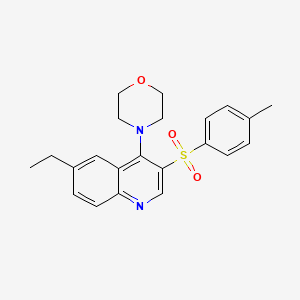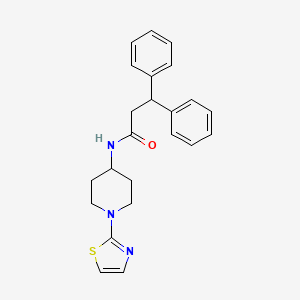
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, also known as ITAC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Medicinal Chemistry and Therapeutic Agents
Indole analogs, including compounds similar to 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, are significant in medicinal chemistry due to their potential as therapeutic agents. These compounds exhibit a wide range of biological activities, including antioxidant, anti-HIV, and anti-cancer properties. The indole nucleus is a frequent component in synthetic and natural products, pharmaceuticals, and agrochemicals, highlighting its importance in developing functional materials and therapeutic agents (F. H. Al-Ostoot et al., 2019).
Synthesis Techniques
Efficient synthesis methods for azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds demonstrate the chemical versatility and accessibility of structures related to 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide. These synthesis techniques offer low catalyst loading, the use of inexpensive reagents, and convenient operating conditions, making them valuable for creating compounds with potential medicinal applications (G. He et al., 2012).
Anti-inflammatory Activity
Indole derivatives have shown promising anti-inflammatory activity, which is crucial for developing new therapeutic agents. For example, novel indole derivatives have exhibited significant anti-inflammatory effects with lower ulcerogenic liability compared to traditional drugs like indomethacin, suggesting their potential as safer alternatives for treating inflammation-related disorders (M. Verma et al., 1994).
Molecular Docking and Design
The design and synthesis of indole acetamide derivatives, including structural analysis through molecular docking, highlight the compound's potential as anti-inflammatory drugs. These studies provide insights into the molecular interactions between the compound and target proteins, facilitating the development of more effective and targeted therapeutic agents (F. H. Al-Ostoot et al., 2020).
Heterocyclic Synthesis
The synthesis of heteroarylogous 1H-indole-3-carboxamidines through innovative techniques such as the three-component interrupted Ugi reaction showcases the compound's role in creating diverse heterocyclic structures. This approach underscores the compound's significance in expanding the chemical space of indole-based therapeutics and functional materials (Fabio La Spisa et al., 2014).
Propriétés
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTZCYXTKNTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2606221.png)

